molecular formula C15H12ClNO B3048259 Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- CAS No. 162705-57-9

Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)-

Cat. No.: B3048259
CAS No.: 162705-57-9
M. Wt: 257.71 g/mol
InChI Key: HMNCLDWXFRTEQR-UHFFFAOYSA-N
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Description

Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- is a useful research compound. Its molecular formula is C15H12ClNO and its molecular weight is 257.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

4-(Chloromethyl)-5-methyl-2-(2-naphthalenyl)-oxazole serves as a reactive scaffold in synthetic chemistry. It is used for preparing various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles through substitution reactions. The chloromethyl analogue is particularly effective for this purpose. Moreover, its bromomethyl analogue offers a more reactive alternative, useful in the C-alkylation of stabilized carbanions, as demonstrated in the concise synthesis of Oxaprozin (Patil & Luzzio, 2016).

Luminescence Properties

4-(2-Methyl-5-oxazolyl)naphthalic anhydride, synthesized from 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)-oxazole, shows notable quantum luminescence yield. This property is attributed to the polarization direction of the C=N bond of the oxazole ring, which aligns with electronic shifts in the molecular π system (Shershukov & Krasovitskii, 1977).

Anticancer Potential

Derivatives of 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)-oxazole have shown potential as antimitotic agents in cancer treatment. These compounds, particularly 5-(naphthalen-2-yl)-4-(TMP)-1,2-oxazole and 4-(naphthalen-2-yl)-5-(TMP)-1,2-oxazole, demonstrated cytotoxic effects and inhibited tubulin polymerization. They exhibit similar inhibitory potency to naphtylcombretastatin and comparable to combretastatin A-4 (Spanò et al., 2019).

Synthesis of Complex Oxazoles

4-(Chloromethyl)-5-methyl-2-(2-naphthalenyl)-oxazole is also utilized in the synthesis of extended heterocyclic scaffolds. The chloromethyl group in these compounds allows for further synthetic elaboration, enabling the creation of complex oxazole structures (Patil, Luzzio & Demuth, 2015).

Fluorescent Properties for Nucleic Acid Sensing

Compounds derived from 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)-oxazole have been developed with fluorescent properties, particularly useful in nucleic acid sensing and fluorescence imaging. These properties are exploited in the design of specific ligands that show fluorescence enhancement upon interacting with certain nucleic acid structures (Ma et al., 2021).

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-naphthalen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-10-14(9-16)17-15(18-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNCLDWXFRTEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478800
Record name 4-chloromethyl-5-methyl-2-(2-naphthyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162705-57-9
Record name 4-chloromethyl-5-methyl-2-(2-naphthyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40 g of 4,5-dimethyl-2-naphthalen-2-yloxazole 3-oxide are dissolved in 200 ml of chloroform, 16.7 ml of phosphorus oxychloride are added and the mixture is heated under reflux for 30 minutes. The reaction mixture is cooled to 0° C., a slightly alkaline pH is established using ammonia and the mixture is extracted three times with in each case 500 ml of ethyl acetate. The combined organic phases are washed with water and dried over MgSO4 and the solvent is then removed under reduced pressure. The residue is purified on silica gel using the mobile phase n-heptane:ethyl acetate=80:1=>5:1. This gives 10.6 g of 4-chloromethyl-5-methyl-2-naphthalen-2-yloxazole as a colorless solid. C15H12ClNO (257.72), MS(ESI): 258 (M+H+).
Name
4,5-dimethyl-2-naphthalen-2-yloxazole 3-oxide
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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